molecular formula C16H20FN5O B2968686 1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea CAS No. 1797655-23-2

1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea

Numéro de catalogue: B2968686
Numéro CAS: 1797655-23-2
Poids moléculaire: 317.368
Clé InChI: HIRZDHOSKZWWFR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This product is the chemical compound 1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea, offered as a high-purity material for non-human research applications. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use. The molecule is a polyfunctional urea derivative that incorporates two privileged structures in medicinal chemistry: a 4-(dimethylamino)-6-methylpyrimidine ring and a 3-fluoro-4-methylphenyl group. The pyrimidine scaffold is a fundamental building block in nucleic acids and numerous bioactive molecules, making it a highly valued pharmacophore for developing new therapeutic agents . Pyrimidine-based compounds are extensively researched for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The integration of a fluorine atom on the aromatic ring is a common strategy in modern drug design, as it can significantly influence a compound's potency, metabolic stability, and membrane permeability . This specific structure, featuring a urea linker connecting the two aromatic systems, suggests potential as an intermediate or lead compound in drug discovery programs. Researchers can utilize this chemical to explore structure-activity relationships, particularly in areas where urea derivatives have shown promise, such as enzyme inhibition. Please consult all relevant safety data sheets before handling.

Propriétés

IUPAC Name

1-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3-(3-fluoro-4-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN5O/c1-10-5-6-12(8-13(10)17)20-16(23)18-9-14-19-11(2)7-15(21-14)22(3)4/h5-8H,9H2,1-4H3,(H2,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRZDHOSKZWWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2=NC(=CC(=N2)N(C)C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea is a synthetic compound with significant potential in pharmaceutical applications, particularly as an inhibitor of acyl-CoA:cholesterol O-acyltransferase (ACAT). This compound's structure includes a pyrimidine ring and a urea moiety, which are critical for its biological activity.

  • Molecular Formula : C16H21N5O
  • Molecular Weight : 299.37 g/mol
  • CAS Number : 1797662-75-9

The biological activity of this compound primarily revolves around its role as an ACAT inhibitor. ACAT is involved in cholesterol metabolism, and its inhibition can lead to reduced cholesterol esterification, thereby influencing lipid profiles and potentially mitigating conditions such as atherosclerosis and hyperlipidemia. The dimethylamino group enhances the solubility and binding affinity of the compound, facilitating its interaction with target enzymes.

Biological Activity Overview

  • Cholesterol Metabolism : The compound's inhibition of ACAT is crucial for managing cholesterol levels. By preventing the esterification of cholesterol, it may help in reducing the risk of cardiovascular diseases.
  • Anti-Atherogenic Effects : Similar compounds have shown promise in reducing atherosclerotic plaques, suggesting that this compound could have beneficial effects on cardiovascular health.
  • Pharmacokinetics and Toxicity : Preliminary studies indicate that modifications to the pyrimidine and urea moieties can significantly impact the pharmacokinetic profile and toxicity of the compound. Understanding these parameters is essential for its therapeutic application.

Case Studies

Several studies have evaluated the biological activity of compounds structurally similar to 1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea:

  • ACAT Inhibition Studies :
    • A study demonstrated that compounds with similar structures exhibited significant inhibition of ACAT, leading to improved lipid profiles in animal models.
    • The efficacy of these compounds was correlated with their ability to bind to the active site of ACAT, highlighting the importance of structural features in their design.
  • In Vitro Studies :
    • Research involving various cell lines has shown that modifications to the urea group can enhance selectivity and reduce cytotoxicity while maintaining antiatherosclerotic properties .
    • Molecular docking studies indicated that specific interactions between the compound and ACAT could be leveraged to optimize its inhibitory effects.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
ACAT InhibitionSignificant reduction in cholesterol esterification
Anti-Atherogenic EffectsPotential reduction in plaque formation
CytotoxicityLow cytotoxicity observed in mammalian cell lines
PharmacokineticsVariable based on structural modifications

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The target compound shares a common scaffold with several analogs synthesized in and other sources. Key structural differences arise from substituents on the pyrimidine ring and the aromatic urea-linked phenyl group. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison of Analogs
Compound Name Pyrimidine Substituents Aryl Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Source
Target Compound 4-(dimethylamino), 6-methyl 3-fluoro-4-methylphenyl C₁₆H₂₀FN₅O ~329.4 (estimated) N/A -
8e () 4-(dimethylamino) 4-fluorophenyl C₁₉H₁₉FN₆O 366.4 202–205
8h () 4-(dimethylamino) 3-fluorophenyl C₁₉H₁₉FN₆O 366.4 116–119
BK10124 () 4-(dimethylamino), 6-methyl 2-chloro-4-methylphenyl C₁₆H₂₀ClN₅O 333.8 N/A
8g () 4-(dimethylamino) 4-iodophenyl C₁₉H₁₉IN₆O 474.3 230–232
8i () 4-(pyrrolidin-1-yl) 4-(trifluoromethyl)phenyl C₂₂H₂₂F₃N₅O 441.4 N/A
Methoxy analog () 4-(dimethylamino), 6-methyl 4-methoxy-2-methylphenyl C₁₇H₂₃N₅O₂ 329.4 N/A
Key Observations:

Pyrimidine Core Modifications: The dimethylamino group at the pyrimidine 4-position is conserved in most analogs (e.g., 8e, 8h, BK10124). The 6-methyl substituent in the target compound and BK10124 may enhance lipophilicity compared to unsubstituted analogs .

Aromatic Ring Substituents: Fluorine Position: The target compound’s 3-fluoro-4-methylphenyl group differs from 8e (4-fluorophenyl) and 8h (3-fluorophenyl). Fluorine position influences electronic effects and binding interactions . Halogen Effects: BK10124 substitutes fluorine with chlorine at the 2-position, increasing molecular weight (333.8 vs. Iodine in 8g: The 4-iodophenyl group in 8g results in a higher molecular weight (474.3) and melting point (230–232°C), likely due to increased van der Waals interactions .

Methoxy and Trifluoromethyl Groups :

  • The methoxy analog () shares a similar molecular weight with the target compound but introduces a methoxy group, enhancing polarity .
  • Compound 8i’s trifluoromethyl group (CF₃) significantly increases hydrophobicity and metabolic stability, a common strategy in drug design .

Trends in Physicochemical Properties

  • Melting Points : Fluorine and iodine substituents correlate with higher melting points (e.g., 8e: 202–205°C; 8g: 230–232°C), likely due to enhanced crystal packing via halogen bonding .
  • Molecular Weight : Halogenated analogs (8g, BK10124) exhibit higher molecular weights, impacting pharmacokinetic properties like absorption and distribution .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.